molecular formula C22H20F3N3O2S B2923386 (2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 2034233-23-1

(2-((Difluoromethyl)thio)phenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2923386
CAS No.: 2034233-23-1
M. Wt: 447.48
InChI Key: BTSKWVOFOVZPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a difluoromethylthio group, a fluorophenyl group, an oxadiazole ring, and a piperidine ring. These groups are common in many bioactive molecules and pharmaceuticals, suggesting that this compound may have potential biological activity .


Molecular Structure Analysis

The presence of the oxadiazole and piperidine rings in the compound suggests that it may have a rigid structure, which could be important for its potential biological activity. The difluoromethylthio and fluorophenyl groups could also contribute to the compound’s physicochemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring, the difluoromethylthio group, and the piperidine ring. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio and fluorophenyl groups could affect the compound’s lipophilicity, a property that is often important for drug absorption and distribution .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Investigations

Novel bioactive heterocycles and their derivatives have been synthesized and analyzed for their structural characteristics, demonstrating the significance of incorporating fluorophenyl, difluoromethyl, and oxadiazol groups in chemical compounds. These studies often explore the antiproliferative activities and molecular stability, underlined by inter and intra-molecular interactions such as hydrogen bonds and Hirshfeld surface analysis (Prasad et al., 2018).

Pharmacological Applications

High-efficacy Receptor Activation for Pain Management

Research on derivatives of similar complex structures has revealed promising pharmacological applications, particularly in the domain of pain management. For instance, high-efficacy 5-HT1A receptor activation by certain compounds has been shown to produce long-term analgesia in rodent models of chronic nociceptive and neuropathic pain (Colpaert et al., 2004).

Chemical Sensing and Material Science

Chemical Sensing for Environmental Monitoring

Thiophene substituted 1,3,4-oxadiazoles, for example, have been studied for their fluorescence quenching properties by aniline, suggesting applications in environmental monitoring and chemical sensing (Naik et al., 2018).

Anticancer Research

Anticancer Activity

The synthesis of novel piperidine derivatives and their evaluation for antiproliferative activity against human leukemia cells highlights the potential of complex chemical compounds in anticancer research (Vinaya et al., 2011).

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, biological activity, and safety profile. Such studies could potentially reveal new applications for this compound in areas such as medicinal chemistry .

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c23-17-9-3-1-7-15(17)20-26-19(30-27-20)12-14-6-5-11-28(13-14)21(29)16-8-2-4-10-18(16)31-22(24)25/h1-4,7-10,14,22H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKWVOFOVZPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2SC(F)F)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.